molecular formula C11H20N4 B13561706 1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine

1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine

Cat. No.: B13561706
M. Wt: 208.30 g/mol
InChI Key: RWSFVBZWMYXTIX-UHFFFAOYSA-N
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Description

1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a piperidine moiety via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.

    Introduction of the Piperidine Moiety: The final step involves the nucleophilic substitution reaction where the piperidine ring is attached to the propyl chain using piperidine and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies.

    Medicine: Explored for its pharmacological properties, including potential as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine is unique due to its specific combination of the pyrazole and piperidine rings, which may confer distinct pharmacological properties and reactivity profiles compared to other similar compounds.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

1-(3-piperidin-1-ylpropyl)pyrazol-4-amine

InChI

InChI=1S/C11H20N4/c12-11-9-13-15(10-11)8-4-7-14-5-2-1-3-6-14/h9-10H,1-8,12H2

InChI Key

RWSFVBZWMYXTIX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCN2C=C(C=N2)N

Origin of Product

United States

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